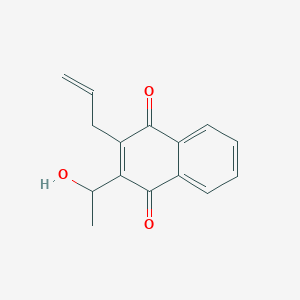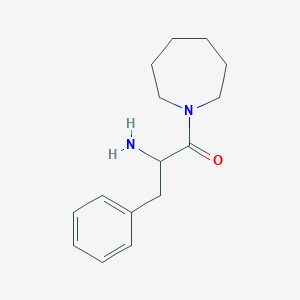
2-(2-Methylphenyl)-2,3-dihydro-4H-1-benzopyran-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(o-Tolyl)chroman-4-one is a chemical compound belonging to the class of chromanones, which are oxygen-containing heterocycles. This compound features a chroman-4-one core structure with an o-tolyl group attached at the 2-position. Chromanones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pechmann Condensation: This method involves the condensation of substituted phenols with cinnamic acid in polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods
Industrial production methods for 2-(o-Tolyl)chroman-4-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Chroman-4-one derivatives can undergo oxidation reactions to form various oxidized products.
Reduction: These compounds can be reduced to form chroman derivatives.
Substitution: Substitution reactions can occur at various positions on the chroman-4-one ring, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or PCC (Pyridinium chlorochromate) can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products
The major products formed from these reactions include various substituted chroman-4-one derivatives, which can exhibit different biological activities .
Aplicaciones Científicas De Investigación
2-(o-Tolyl)chroman-4-one and its derivatives have been extensively studied for their biological and pharmacological activities. Some of the key applications include:
Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inhibiting specific cancer cell lines.
Antiviral Activity: Some chroman-4-one derivatives exhibit antiviral properties, making them candidates for antiviral drug development.
Antioxidant Activity: These compounds can act as antioxidants, scavenging free radicals and protecting cells from oxidative stress.
Enzyme Inhibition: Chroman-4-one derivatives have been studied as inhibitors of various enzymes, including aldose reductase and protein kinases.
Mecanismo De Acción
The mechanism of action of 2-(o-Tolyl)chroman-4-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to the inhibition of protein kinases, which play a crucial role in cell signaling and proliferation . The antioxidant activity is likely due to the compound’s ability to donate electrons and neutralize free radicals .
Comparación Con Compuestos Similares
2-(o-Tolyl)chroman-4-one can be compared with other similar compounds such as:
Chroman-4-one: The parent compound without the o-tolyl group.
Flavanone: A similar structure with a different substitution pattern.
Isoflavone: Another related compound with a different core structure.
The uniqueness of 2-(o-Tolyl)chroman-4-one lies in its specific substitution pattern, which can lead to distinct biological activities and applications .
Propiedades
Número CAS |
116115-46-9 |
|---|---|
Fórmula molecular |
C16H14O2 |
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C16H14O2/c1-11-6-2-3-7-12(11)16-10-14(17)13-8-4-5-9-15(13)18-16/h2-9,16H,10H2,1H3 |
Clave InChI |
DGJSVCBNQTUXGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2CC(=O)C3=CC=CC=C3O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


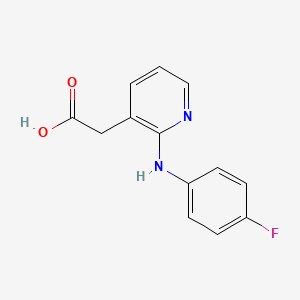
![6-Benzoyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11868091.png)
![7-Bromo-1H-pyrazolo[4,3-D]pyrimidine-3-carboxylic acid](/img/structure/B11868097.png)
![2-[(Naphthalen-1-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B11868100.png)
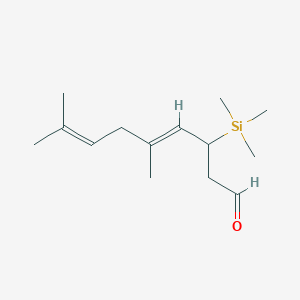
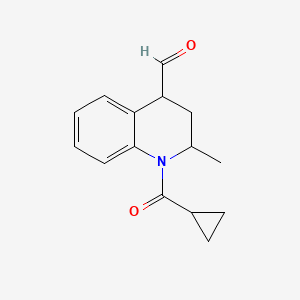
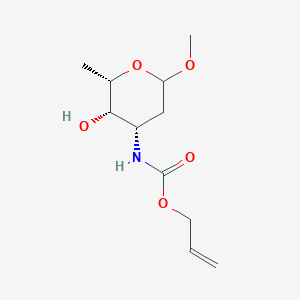
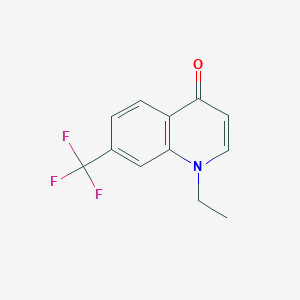
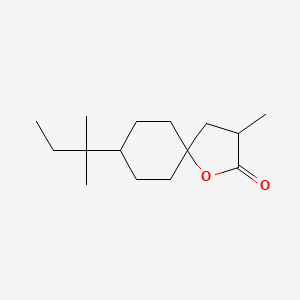

![[(Z)-(5-trimethylsilylfuran-2-yl)methylideneamino]thiourea](/img/structure/B11868137.png)

